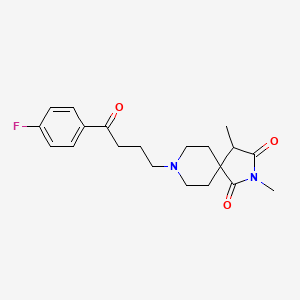
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione is a complex organic compound characterized by its spirocyclic structure and the presence of multiple functional groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticonvulsant and anti-inflammatory activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diazoketone or an α-diazocarbonyl compound, under the influence of a rhodium(II) catalyst.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate electrophile.
Formation of the Oxobutyl Side Chain: The oxobutyl side chain is typically added through an alkylation reaction, using a suitable alkyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticonvulsant and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. In the case of anticonvulsant activity, it may modulate ion channels or neurotransmitter receptors in the central nervous system.
Comparación Con Compuestos Similares
Similar Compounds
8-(4-(4-Chlorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione: Similar structure but with a chlorine atom instead of fluorine.
8-(4-(4-Methylphenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 8-(4-(4-Fluorophenyl)-4-oxobutyl)-2,4-dimethyl-2,8-diazaspiro(4.5)decane-1,3-dione imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its analogs.
Propiedades
Número CAS |
3612-86-0 |
|---|---|
Fórmula molecular |
C20H25FN2O3 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
8-[4-(4-fluorophenyl)-4-oxobutyl]-2,4-dimethyl-2,8-diazaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C20H25FN2O3/c1-14-18(25)22(2)19(26)20(14)9-12-23(13-10-20)11-3-4-17(24)15-5-7-16(21)8-6-15/h5-8,14H,3-4,9-13H2,1-2H3 |
Clave InChI |
UVYHVQDUWJOUMH-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N(C(=O)C12CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-ethenyl-1-oxopyrano[3,4-c]pyridine-3-carboxylate](/img/structure/B12807228.png)
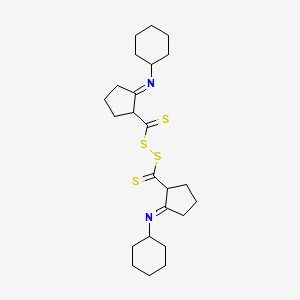
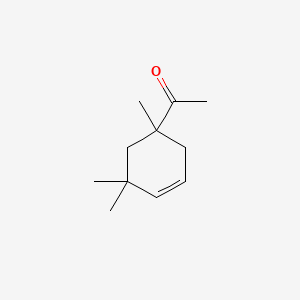
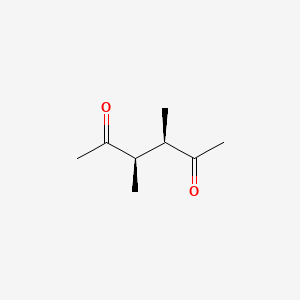
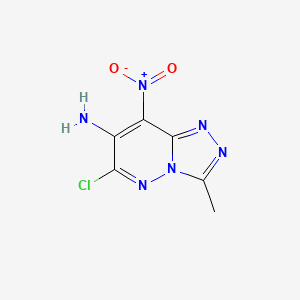

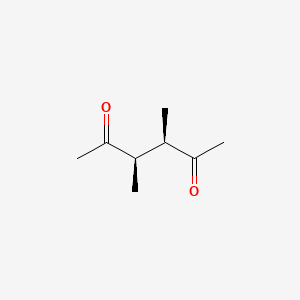
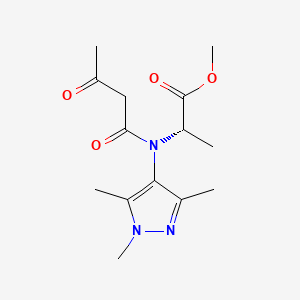
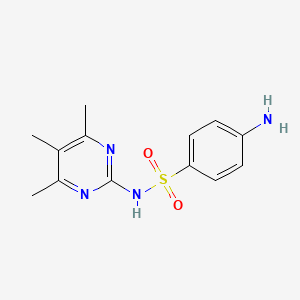
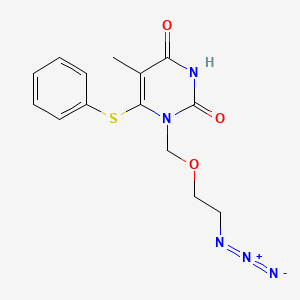

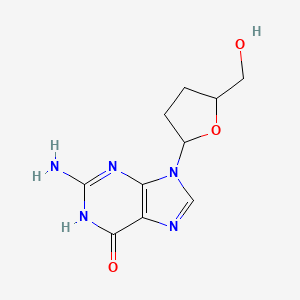
![3-(9-phenylcarbazol-3-yl)-9-[4-(3-phenylphenyl)phenyl]carbazole](/img/structure/B12807296.png)

